molecular formula C8H7F2I B1393327 1-(1,1-Difluoroethyl)-2-iodobenzene CAS No. 1032507-55-3

1-(1,1-Difluoroethyl)-2-iodobenzene

Cat. No. B1393327
M. Wt: 268.04 g/mol
InChI Key: ROBBWSYTHOVNFO-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-2-iodobenzene is a chemical compound that is part of the 1,1-difluoroethyl group of compounds. These compounds are of great importance in medicinal chemistry and related fields . They are typically colorless liquids.


Synthesis Analysis

The synthesis of 1,1-difluoroethyl compounds involves various methods. One approach involves the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane . Another method involves the regioselective ring opening of 1,1-difluoroethyl compounds bearing an aryloxy group .


Molecular Structure Analysis

The molecular structure of 1,1-difluoroethyl compounds is characterized by the presence of a difluoroethyl group (CF2CH3). The InChI code for 1,1-difluoroethyl is 1S/C2H3F2/c1-2(3)4/h1H3 .


Chemical Reactions Analysis

1,1-Difluoroethyl compounds participate in various chemical reactions. For instance, they can undergo photodissociation, a process where a chemical compound is broken down by photons . They can also react with arylboronic acids .


Physical And Chemical Properties Analysis

1,1-Difluoroethyl compounds are typically colorless liquids. They have a molecular weight of 65.04 g/mol and a topological polar surface area of 0 Ų .

Scientific Research Applications

Catalytic Processes

  • Domino Process to Benzofurans : A study by Lu et al. (2007) described the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters to produce 2,3-disubstituted benzofurans. This method involves intermolecular C-C bond formation and subsequent intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).

Synthesis and Reactivity

  • Diaryliodonium Triflates Preparation : Kitamura et al. (1994) discussed the preparation of diaryliodonium triflates using a reagent prepared from (diacetoxy)iodobenzene and trifluoromethanesulfonic acid, demonstrating high reactivity and para selectivity (Kitamura, Matsuyuki, & Taniguchi, 1994).

Fluorine Chemistry

  • CF2Me Moiety Introduction : Research by Carbonnel et al. (2019) focused on the importance of fluorine-containing molecules in various industries, highlighting methodologies for the direct 1,1-difluoroethylation of compounds, relevant to the study of 1-(1,1-Difluoroethyl)-2-iodobenzene (Carbonnel, Poisson, Jubault, Pannecoucke, & Besset, 2019).

Organometallic Chemistry

  • Use of Fluorinated Benzenes : Pike et al. (2017) explored the use of fluorobenzenes in organometallic chemistry and catalysis, discussing the impact of fluorine substituents on metal binding and highlighting the chemical inertness and potential for C-H and C-F bond activation in fluorobenzenes (Pike, Crimmin, & Chaplin, 2017).

Safety And Hazards

1,1-Difluoroethyl compounds can cause skin irritation and serious eye irritation . They can also cause central nervous system depression, analgesia, anesthesia, convulsions, and respiratory depression .

Future Directions

1,1-Difluoroethyl compounds have garnered interest in the scientific community due to their potential utility in various fields, including medicinal chemistry . Future research could focus on exploring their pharmacological activity and developing new synthesis methods .

properties

IUPAC Name

1-(1,1-difluoroethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBBWSYTHOVNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-2-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,1-Difluoroethyl)-2-iodobenzene
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1-(1,1-Difluoroethyl)-2-iodobenzene
Reactant of Route 6
1-(1,1-Difluoroethyl)-2-iodobenzene

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